Cas no 2361907-06-2 (2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone)

2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is a fluorinated indole-derived ketone compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a reactive chloroacetyl group bound to a difluorinated dihydroindole scaffold, offering versatility as an intermediate in heterocyclic chemistry. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it valuable for drug discovery. The chloroacetyl moiety allows for further functionalization through nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and selectivity. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone structure
2361907-06-2 structure
Product name:2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone
CAS No:2361907-06-2
MF:C10H8ClF2NO
MW:231.626428604126
CID:5818452
PubChem ID:145887868

2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Z1562150252
    • 2-chloro-1-(5,7-difluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • EN300-7523062
    • 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone
    • 2361907-06-2
    • Inchi: 1S/C10H8ClF2NO/c11-5-9(15)14-2-1-6-3-7(12)4-8(13)10(6)14/h3-4H,1-2,5H2
    • InChI Key: VTGYAMMWYYLXHA-UHFFFAOYSA-N
    • SMILES: ClCC(N1C2C(=CC(=CC=2CC1)F)F)=O

Computed Properties

  • Exact Mass: 231.0262479g/mol
  • Monoisotopic Mass: 231.0262479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7523062-0.05g
2-chloro-1-(5,7-difluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
2361907-06-2 95.0%
0.05g
$246.0 2025-03-10

Additional information on 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone

Introduction to 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone (CAS No. 2361907-06-2)

2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 2361907-06-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic ketones, characterized by its indole moiety and fluorinated substituents, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone consists of a central benzene ring fused with a five-membered nitrogen-containing ring (indole), modified by chlorine and fluorine atoms at specific positions. The presence of these halogen atoms enhances the compound's lipophilicity and reactivity, making it a valuable scaffold for drug discovery. Specifically, the 5,7-difluoro substitution pattern plays a crucial role in modulating the electronic properties of the indole ring, influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse pharmacological profiles. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The chloro-substituted ketone moiety in 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is particularly noteworthy, as it serves as a versatile pharmacophore for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound can interfere with kinases and other signaling proteins critical for tumor growth. The fluorinated indole core enhances binding affinity and selectivity, making it an attractive candidate for further development.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. Fluorine atoms can significantly influence a molecule's metabolic stability, pharmacokinetic properties, and binding affinity to biological targets. In the case of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone, the 5,7-difluoro substitution not only improves solubility but also enhances interaction with protein receptors. This has led to several preclinical studies exploring its efficacy in models of inflammation and autoimmune diseases.

Recent advancements in computational chemistry have further accelerated the exploration of this compound's potential. Molecular docking simulations have revealed that 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone can bind to various protein pockets with high affinity. These findings have guided synthetic efforts toward optimizing its structure for improved pharmacological activity. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes for this compound.

The synthesis of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems have been employed to enhance yield and purity while minimizing waste. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the indole ring system. These methodologies align with global trends toward environmentally friendly synthetic practices.

As interest in fluorinated indoles grows, so does the need for robust analytical techniques to study their behavior in biological systems. Mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography are among the tools used to characterize this compound and its derivatives. These techniques provide critical insights into its molecular interactions and help refine structural modifications for enhanced therapeutic efficacy.

The future prospects for 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone are promising, with ongoing research focusing on its role in developing next-generation therapeutics. Collaborative efforts between academia and industry are driving innovation in this field. By integrating cutting-edge synthetic methodologies with advanced biophysical studies, scientists aim to uncover new applications for this versatile compound.

In conclusion,2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone (CAS No. 2361907-06-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing complex diseases. As research continues to evolve,this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.

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